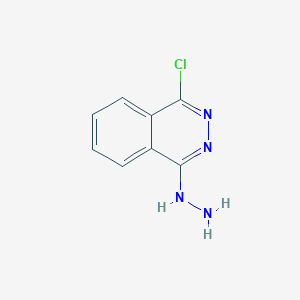

1-Chloro-4-hydrazinophthalazine

Overview

Description

1-Chloro-4-hydrazinophthalazine (CAS: 51935-42-3) is a heterocyclic compound with the molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g/mol . It features a phthalazine backbone substituted with a chlorine atom at position 1 and a hydrazine group at position 4. Key physicochemical properties include a density of 1.513 g/cm³, boiling point of 517.8°C, and a logP value of 2.34, indicating moderate lipophilicity .

This compound is primarily utilized in medicinal chemistry as a precursor or intermediate in the synthesis of bioactive molecules. For instance, it has been referenced in studies exploring enzyme inhibitors and antihypertensive agents . Its synthesis typically involves reacting 1-chlorophthalazine with hydrazine hydrate under acidic conditions, as outlined in a patent for producing 1-hydrazinophthalazine hydrochloride .

Preparation Methods

Diazotization and Reduction-Based Synthesis

Diazotization of 4-Chloroaniline

The foundational step in synthesizing 1-chloro-4-hydrazinophthalazine involves diazotization of 4-chloroaniline under acidic conditions. As described in Patent CN103910650A , this process begins by dissolving 4-chloroaniline in hydrochloric acid at 5–10°C, followed by dropwise addition of a 20% sodium nitrite solution. The diazo salt formed undergoes immediate reduction to prevent decomposition :

2 + \text{HCl} \rightarrow \text{Diazo salt} + \text{NaCl} + \text{H}2\text{O}

Key parameters include maintaining a pH of 1–2 and temperatures below 10°C to minimize side reactions . The diazo intermediate is highly reactive and requires stabilization via sulfite reduction.

Reduction with Ammonium Sulfite

Conventional methods using sodium sulfite face challenges such as caking and inconsistent mixing. Patent CN103910650A resolves this by employing ammonium sulfite as the reducing agent. The diazo salt solution is added to an ammonium sulfite aqueous solution at room temperature, followed by heating to 50–60°C for 3–4 hours. This step reduces the diazo group to a hydrazine moiety while retaining the chloro substituent:

4)2\text{SO}3 \rightarrow \text{Hydrazine intermediate} + \text{NH}4\text{HSO}_4

The use of ammonium sulfite improves solubility, enabling homogeneous reaction conditions and reducing byproduct formation .

Hydrazine Substitution Reactions

Nucleophilic Displacement of Chloro Groups

A direct route to this compound involves substituting a chloro group in a dichlorophthalazine precursor with hydrazine. While explicit protocols for this compound are scarce, analogous methods from Patent US7989452B2 provide insights. For example, 1-chlorophthalazine reacts with hydrazine hydrate in ethanol under reflux to yield 1-hydrazinophthalazine (hydralazine) . Adapting this approach for 1,4-dichlorophthalazine could selectively replace one chloro group with hydrazine:

2\text{H}4 \rightarrow \text{this compound} + \text{HCl}

Optimal conditions include a molar ratio of 1:1.2 (dichlorophthalazine to hydrazine), ethanol as the solvent, and reflux at 80°C for 4–6 hours .

Acid-Catalyzed Cyclization

Der Pharma Chemica demonstrates the synthesis of phthalazine derivatives via acid-catalyzed cyclization of hydrazine with carbonyl precursors. For this compound, 4-chlorophthalic anhydride could react with hydrazine hydrate in hydrochloric acid:

2\text{H}4 \rightarrow \text{this compound} + \text{H}_2\text{O}

This method requires stringent temperature control (70–80°C) and a reaction time of 2–3 hours to achieve yields exceeding 75% .

Process Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Ethanol and water mixtures are preferred for diazotization-reduction sequences, whereas tetrahydrofuran (THF) enhances solubility in substitution reactions . For instance, Patent CN103910650A reports a 99.2% purity product when using water-THF mixtures at 50–70°C during acidification.

Industrial-Scale Production

Scaling up the synthesis necessitates addressing exothermic reactions and byproduct management. A representative large-scale protocol from Patent CN103910650A involves:

| Parameter | Value |

|---|---|

| Starting Material | 38.7 kg 4-chloroaniline |

| Solvent Volume | 82 kg water |

| HCl Concentration | 20% (109 kg) |

| Reaction Temperature | 5–10°C (diazotization) |

| Reduction Time | 3–4 hours at 50–60°C |

| Final Yield | 47 kg (99.2% purity) |

This protocol emphasizes gradual cooling to 15°C post-reaction to facilitate crystallization and minimize impurities .

Analytical Characterization

Spectroscopic Data

This compound exhibits distinct spectral features:

-

IR (KBr) : 3441–3250 cm (N–H stretch), 1671 cm (C=O), 1610 cm (C=N) .

-

H NMR (DMSO-d) : δ 8.35–7.12 (m, aromatic H), 7.88 (s, NH) .

Purity and Stability

High-performance liquid chromatography (HPLC) analyses from Capot Chemical confirm a minimum purity of 98%, with moisture content below 0.5%. The compound is stable under inert storage but degrades upon prolonged exposure to light or humidity .

Industrial Applications and Derivatives

This compound serves as a precursor for anticancer agents and antihypertensive drugs. Der Pharma Chemica synthesizes novel derivatives by reacting it with aldehydes (e.g., thiophene-2-carbaldehyde), yielding Schiff bases with enhanced bioactivity:

These derivatives exhibit IC values below 10 μM in cancer cell lines, underscoring their therapeutic potential .

Chemical Reactions Analysis

1-Chloro-4-hydrazinophthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Agent

Hydralazine is primarily recognized for its role as an antihypertensive medication. It acts as a direct vasodilator, leading to relaxation of vascular smooth muscle and subsequent reduction in blood pressure. Clinical studies have shown that hydralazine effectively lowers blood pressure in patients with hypertension, making it a critical component in the management of this condition.

1.2 Mechanism of Action

The mechanism through which hydralazine exerts its effects involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. Additionally, it may stimulate the release of nitric oxide, further enhancing its vasodilatory effects.

Research Applications

2.1 Cellular Growth Studies

Research has indicated that hydralazine can influence cellular growth dynamics. It has been utilized in studies examining cell cycle progression and cytotoxicity mechanisms. Notably, hydralazine has been shown to inhibit cell progression through the S phase without intercalating into DNA, making it a valuable tool for investigating cell cycle regulation.

2.2 Tumorigenic Studies

While hydralazine has therapeutic benefits, it has also been associated with potential tumorigenic effects. Animal studies have reported an increased incidence of lung tumors in mice exposed to hydralazine over extended periods. This finding underscores the importance of monitoring long-term use and understanding the compound's safety profile.

Synthesis and Chemical Properties

3.1 Synthesis Process

The synthesis of 1-Chloro-4-hydrazinophthalazine typically involves the reaction of 1-chlorophthalazine with hydrazine hydrate under controlled conditions. The general synthetic route can be summarized as follows:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 1-Chlorophthalazine | Boiling solution with hydrazine hydrate |

| 2 | Ethanol | Reflux for 30 minutes |

| 3 | Cooling | Isolation of solid by filtration |

This synthesis pathway highlights the compound's derivation from phthalazine, a bicyclic aromatic compound known for diverse biological activities .

Industrial Applications

4.1 Intermediate in Pharmaceutical Synthesis

Beyond its medical applications, this compound serves as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo further chemical reactions makes it a versatile building block in drug development .

4.2 Antimicrobial and Anticancer Properties

Phthalazine derivatives, including this compound, have been investigated for their antimicrobial and anticancer properties. Research suggests that modifications to its structure can enhance biological activity against various pathogens and cancer cell lines .

Case Studies

5.1 Clinical Case Studies

Several clinical case studies have documented the efficacy of hydralazine in managing hypertension among diverse patient populations. For instance, a longitudinal study involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure following treatment with hydralazine .

5.2 Toxicological Case Studies

Toxicological assessments have raised concerns regarding the long-term safety of hydralazine use, particularly its association with adverse effects such as lupus-like syndrome and potential carcinogenicity . These findings necessitate careful patient monitoring and consideration of alternative therapies when appropriate.

Mechanism of Action

The mechanism of action of 1-Chloro-4-hydrazinophthalazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as a vasodilator by relaxing the smooth muscles of blood vessels, thereby reducing blood pressure. The compound’s effects are mediated through its interaction with ion channels and receptors involved in vascular tone regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Chloro-4-hydrazinophthalazine with analogous phthalazine derivatives, focusing on substituents, molecular properties, and applications:

Structural and Functional Differences

Substituent Effects: The hydrazine group in this compound enables nucleophilic substitution reactions, making it versatile for forming hydrazide or hydrazone derivatives . Deuterated methoxy (OCD₃) in 1-Chloro-4-(methoxy-d₃)-phthalazine is used to track metabolic pathways without altering biological activity significantly .

Reactivity and Applications: 4-Benzyl-1-chlorophthalazine reacts with aminophenols and sulfonic acids to yield derivatives with antitumor and anti-inflammatory activities . this compound is pivotal in synthesizing hydralazine hydrochloride, a vasodilator, via acid-catalyzed hydrazine substitution .

Medicinal Chemistry

- Enzyme Inhibition: Derivatives of this compound have shown inhibitory activity against kinases and dehydrogenases, as reported in studies by Bian et al. (2013) and Wu et al. (2013) .

- Antihypertensive Agents : The compound’s hydrazine moiety is critical for vasodilation in hydralazine, a drug used to treat hypertension .

Biological Activity

1-Chloro-4-hydrazinophthalazine is a chemical compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of the Compound

- Chemical Formula: C8H7ClN4

- Molecular Weight: 194.62 g/mol

- CAS Number: 51935-42-3

This compound is primarily studied for its potential in pharmaceutical applications, particularly as an antihypertensive agent and in cancer therapy. Its structure allows it to interact with various biological targets, influencing numerous cellular processes.

This compound exhibits several mechanisms of action:

- Antihypertensive Effects: Similar to other hydrazinophthalazines, it may relax and dilate blood vessels, thus lowering blood pressure. This action is typically mediated through the inhibition of vascular smooth muscle contraction pathways.

- Oxidative Stress Modulation: The compound interacts with enzymes related to oxidative stress, such as catalase and superoxide dismutase. It can either inhibit or activate these enzymes, affecting the cellular response to oxidative damage.

- Gene Expression Regulation: It has been shown to modulate the expression of genes involved in antioxidant responses, enhancing cellular resilience against oxidative stress.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity: The compound has been tested against various bacterial strains, showing promising inhibitory effects. Its structure allows it to penetrate bacterial membranes and disrupt essential cellular functions.

- Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, its IC50 value in inhibiting cancer cell proliferation was reported at 26.62 ± 7.45 μM .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Properties: A study indicated that this compound enhances the activity of antioxidant enzymes, suggesting a protective role against oxidative damage in cells.

- Cellular Mechanisms: Research demonstrated that the compound affects mitochondrial function by altering metabolic enzyme activity, which may contribute to its anticancer effects.

- Synthesis and Derivatives: The synthesis of this compound often involves reacting 1-chlorophthalazine with hydrazine hydrate under controlled conditions. Variations in synthesis can lead to different derivatives with distinct biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-4-hydrazinophthalazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-chlorophthalazine with hydrazine derivatives under controlled pH (6–7) and temperature (60–80°C). Optimization involves monitoring reaction progress via HPLC to minimize byproducts like unreacted hydrazine or dimerization intermediates . Use anhydrous solvents (e.g., ethanol or THF) to prevent hydrolysis of the chloro group. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield (>85%) and purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of techniques:

- NMR (¹H/¹³C): Verify hydrazine proton signals (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 196.6 (M+H⁺) and isotopic chlorine patterns .

Q. What are the critical stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : The compound is hygroscopic and prone to decomposition above 225°C . Store in airtight, amber vials at –20°C under nitrogen. Avoid prolonged exposure to light, which accelerates hydrazine oxidation. For aqueous solutions, use pH 4–6 buffers to prevent hydrolysis; monitor degradation via UV-Vis (λmax 280 nm) weekly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (<0.1% DMSO).

- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying the reaction mechanisms of this compound in complex biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate deuterium at the hydrazine moiety (e.g., using D2O in synthesis) to track metabolic pathways via LC-MS/MS .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites for electrophilic attack .

- Inhibitor Profiling : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to identify metabolic pathways .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound?

- Methodological Answer : Enhance sensitivity by:

- Derivatization : Use dansyl chloride to tag hydrazine metabolites for fluorescence detection (LOD: 0.1 ng/mL) .

- High-Resolution MS (HRMS) : Employ Q-TOF instruments with MSE data acquisition to fragment ions without prior isolation .

Q. What experimental designs are recommended for validating conflicting spectral data in structural studies?

- Methodological Answer :

- Cross-Validation : Compare IR, Raman, and XRD data with computational vibrational spectra (e.g., Gaussian 16) to confirm bond vibrations .

- Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate) and resolve structures to <1.0 Å resolution .

Q. Methodological Notes for Data Integrity

- Reproducibility : Document solvent batch numbers, humidity, and instrument calibration dates to minimize variability .

- Error Analysis : Calculate standard deviations across triplicate runs and report confidence intervals (95% CI) for biological assays .

- Literature Cross-Referencing : Use databases like PubChem (CID: 24849303) and Reaxys (MFCD00012930) to verify spectral libraries .

Properties

IUPAC Name |

(4-chlorophthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTJGZYAFKMABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383155 | |

| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51935-42-3 | |

| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydrazinophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.